molecular formula C7H4Br4O B1217173 3,4,5,6-Tetrabromo-o-cresol CAS No. 576-55-6

3,4,5,6-Tetrabromo-o-cresol

Cat. No.: B1217173
CAS No.: 576-55-6
M. Wt: 423.72 g/mol
InChI Key: GGIDUULRWQOXLR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3,4,5,6-Tetrabromo-o-cresol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the liver . The nature of these interactions often involves the formation of stable complexes, leading to enzyme inhibition.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. In various cell types, including hepatocytes and neuronal cells, this compound can induce changes in gene expression related to antioxidant defense mechanisms . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to alterations in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding to and inhibition of specific enzymes, such as cytochrome P450 . This binding can lead to changes in the enzyme’s conformation and activity, resulting in altered metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade upon prolonged exposure to light and air . Over time, its effects on cellular function can vary, with initial exposure leading to acute responses such as enzyme inhibition and oxidative stress, while long-term exposure may result in adaptive changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it may exert minimal toxic effects, primarily influencing enzyme activity and metabolic pathways . At higher doses, it can induce significant toxicity, including hepatotoxicity and neurotoxicity. These adverse effects are often associated with the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to xenobiotic metabolism. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, affecting overall metabolic flux and the levels of key metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can bind to specific transport proteins, facilitating its movement across cellular membranes. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, affecting its localization and bioavailability.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is often found in the endoplasmic reticulum and mitochondria, where it can exert its effects on enzyme activity and metabolic processes . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5,6-Tetrabromo-o-cresol is synthesized by the bromination of o-cresol. The reaction involves the use of bromine in the presence of a solvent such as tetrachloromethane and a catalyst like aluminum or iron powder . The reaction proceeds as follows:

[ \text{C}_7\text{H}_8\text{O} + 4\text{Br}_2 \rightarrow \text{C}_7\text{H}_4\text{Br}_4\text{O} + 4\text{HBr} ]

Industrial Production Methods: In industrial settings, the production of this compound follows a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3,4,5,6-Tetrabromo-o-cresol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones under specific conditions.

    Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.

    Reduction: Zinc (Zn) or sodium borohydride (NaBH₄) in the presence of a suitable solvent.

Major Products:

    Substitution: Formation of hydroxylated derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of less brominated phenolic compounds.

Scientific Research Applications

Chemistry: 3,4,5,6-Tetrabromo-o-cresol is used as a reagent in organic synthesis for the preparation of various brominated derivatives. It serves as an intermediate in the synthesis of complex organic molecules.

Biology: Due to its antimicrobial properties, this compound is used in biological research to study its effects on microbial growth and metabolism. It is also used in the development of antimicrobial agents.

Medicine: In the medical field, this compound is explored for its potential use as an antimicrobial agent in disinfectants and antiseptics. Its efficacy against a wide range of microorganisms makes it a valuable compound for medical applications.

Industry: this compound is used in the textile industry for antimycotic finishing of textile materials. It is also used as a preservative in cosmetics and personal care products .

Comparison with Similar Compounds

  • 2,3,4,5-Tetrabromo-6-methylphenol
  • Tetrabromobisphenol-A (TBBPA)

Comparison:

This compound stands out due to its specific antimicrobial properties and its use in various industrial and medical applications.

Properties

IUPAC Name

2,3,4,5-tetrabromo-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br4O/c1-2-3(8)4(9)5(10)6(11)7(2)12/h12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIDUULRWQOXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Br)Br)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040163
Record name 2,3,4,5-Tetrabromo-6-methylphenol
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Molecular Weight

423.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

576-55-6
Record name 3,4,5,6-Tetrabromo-o-cresol
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Record name 3,4,5,6-Tetrabromo-o-cresol
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Record name TETRABROMO-O-CRESOL
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Record name Phenol, 2,3,4,5-tetrabromo-6-methyl-
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Record name 2,3,4,5-Tetrabromo-6-methylphenol
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Record name 3,4,5,6-tetrabromo-o-cresol
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Record name 3,4,5,6-TETRABROMO-O-CRESOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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